Urea, N,N-dibutyl-N'-1-naphthalenyl-
CAS No.: 86781-52-4
Cat. No.: VC13295696
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86781-52-4 |
|---|---|
| Molecular Formula | C19H26N2O |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 1,1-dibutyl-3-naphthalen-1-ylurea |
| Standard InChI | InChI=1S/C19H26N2O/c1-3-5-14-21(15-6-4-2)19(22)20-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3,(H,20,22) |
| Standard InChI Key | XXOGYCAOBBOUFL-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)C(=O)NC1=CC=CC2=CC=CC=C21 |
| Canonical SMILES | CCCCN(CCCC)C(=O)NC1=CC=CC2=CC=CC=C21 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of urea, N,N-dibutyl-N'-1-naphthalenyl- is C₁₉H₂₆N₂O, consisting of a urea backbone (-NH-C(=O)-NH-) with the following substituents:
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N,N-Dibutyl groups: Two n-butyl chains (-CH₂CH₂CH₂CH₃) attached to one nitrogen atom.
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N'-1-Naphthalenyl group: A naphthalene ring system bonded to the adjacent nitrogen.
The naphthalene moiety introduces aromaticity and planar rigidity, while the butyl groups contribute hydrophobicity and conformational flexibility . This combination likely influences solubility, melting points, and intermolecular interactions.
Physicochemical Properties
While experimental data for this exact compound are scarce, analogous N,N'-diaryl and N,N'-dialkyl ureas provide predictive insights:
The low aqueous solubility is attributed to the hydrophobic naphthyl and butyl groups, necessitating organic solvents for handling .
Synthesis and Reactivity
Traditional Synthetic Routes
The synthesis of N,N'-disubstituted ureas typically involves:
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Reaction of amines with phosgene derivatives:
This method, while efficient, poses safety risks due to phosgene's toxicity .
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Catalytic carbonylation:
Palladium-catalyzed reactions between amines and CO offer a safer alternative:Yields vary based on steric hindrance from bulky substituents .
For urea, N,N-dibutyl-N'-1-naphthalenyl-, a stepwise approach may involve:
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Step 1: Synthesis of N-butyl-1-naphthylamine via nucleophilic substitution.
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Step 2: Reaction with n-butyl isocyanate under inert conditions to form the urea linkage .
Modern Methodologies
Recent advances focus on minimizing hazardous reagents:
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Microwave-assisted synthesis: Reduces reaction times from hours to minutes .
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Enzyme-catalyzed urea formation: Enhances selectivity for asymmetric ureas .
Biological and Industrial Applications
| Compound | Target Kinase | IC₅₀ (μM) | Source |
|---|---|---|---|
| Sorafenib | VEGFR-2 | 0.09 | |
| Naphthyl-diethyl urea | EphB4 | 14.54 | |
| N,N'-Dibutyl analog* | (Predicted) | – | – |
*Hypothetical data based on structural similarity.
Industrial Uses
Urea derivatives serve as:
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Corrosion inhibitors: Thiourea analogs (e.g., N,N'-dibutylthiourea) protect metals in acidic environments .
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Photochemical agents: Light-sensitive papers and explosives .
The naphthyl group in urea, N,N-dibutyl-N'-1-naphthalenyl- may improve thermal stability in these applications compared to simpler alkyl ureas .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
Future strategies may employ flow chemistry or ionic liquid solvents to improve efficiency .
Biological Screening
In vitro profiling against kinase panels (e.g., VEGFR-2, PDGFR-β) is critical to validate therapeutic potential . Molecular dynamics simulations could predict binding modes prior to experimental studies .
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